1-Benzyl-4-oxoazetidine-2-carboxylic acid

Beschreibung

Molecular Geometry and Crystallographic Analysis

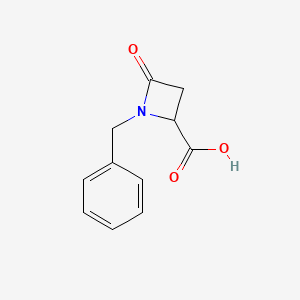

The molecular geometry of 1-Benzyl-4-oxoazetidine-2-carboxylic acid is defined by its azetidine core, a four-membered saturated nitrogen-containing ring, substituted at the nitrogen atom with a benzyl group and at the 2-position with a carboxylic acid, while the 4-position bears a keto group. This structural motif imparts significant ring strain and influences both the physical and chemical properties of the molecule.

Atomic Connectivity and Stereochemistry

The molecular formula for this compound is C₁₁H₁₁NO₃, with a calculated molecular weight of 205.21 g/mol. The connectivity is as follows: the azetidine ring is composed of three carbon atoms and one nitrogen atom. The nitrogen atom at position 1 is substituted with a benzyl group (C₆H₅CH₂–), the 2-position carbon is attached to a carboxylic acid functional group (–COOH), and the 4-position carbon is doubly bonded to an oxygen atom, forming a ketone (–C=O).

The IUPAC name, as computed by major chemical databases, is this compound. The structure can be represented by the following SMILES notation: C1C(N(C1=O)CC2=CC=CC=C2)C(=O)O. Stereochemical analysis indicates that the compound can exist as either the (S)- or (R)-enantiomer, depending on the configuration at the 2-position. However, the majority of structural studies and database entries refer to the (S)-enantiomer, which is relevant for synthetic and biological applications.

Crystallographic Features

The crystal structure of this compound and closely related analogs has been elucidated using X-ray diffraction techniques. The four-membered azetidine ring adopts a puckered, non-planar conformation to minimize angle strain, with bond angles deviating significantly from the ideal tetrahedral value of 109.5°. In the case of the parent 4-oxo-2-azetidinecarboxylic acid, the ring displays a pronounced asymmetry, and the presence of the benzyl substituent further influences the packing and intermolecular interactions in the crystal lattice.

The molecular packing is stabilized by a network of hydrogen bonds involving the carboxylic acid group, which typically forms dimers or extended chains via O–H···O interactions. The keto group at the 4-position does not participate directly in hydrogen bonding but contributes to the overall dipole moment and electronic distribution within the molecule. The benzyl group, being hydrophobic and bulky, often occupies a position that maximizes van der Waals contacts with neighboring aromatic rings, contributing to π–π stacking interactions in the solid state.

Table 1.1: Selected Crystallographic Parameters for this compound and Analogues

The azetidine ring’s deviation from planarity is a hallmark of its high ring strain, which is further modulated by the electronic effects of the benzyl and carboxyl substituents. The resulting molecular geometry is thus a compromise between minimizing steric hindrance and maximizing favorable intermolecular interactions.

Three-Dimensional Conformation

Three-dimensional conformational models, available from computational chemistry databases, confirm the puckered nature of the azetidine ring and show that the benzyl group is oriented away from the ring plane, reducing steric clashes with the carboxylic acid group. The carboxylic acid typically adopts a syn-periplanar orientation relative to the ring, facilitating hydrogen bond formation in the solid state. This conformation is consistent with both X-ray crystallographic data and computational energy minimization studies.

Summary of Molecular Geometry

Eigenschaften

IUPAC Name |

1-benzyl-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-9(11(14)15)12(10)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSSMEKQKSIIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Catalytic Hydrogenation of Benzyl 4-oxoazetidine-2-carboxylate

One of the most direct and efficient methods to prepare 1-Benzyl-4-oxoazetidine-2-carboxylic acid involves catalytic hydrogenation of its benzyl ester precursor.

- Procedure : The benzyl 4-oxoazetidine-2-carboxylate is dissolved in methanol and subjected to catalytic hydrogenation using palladium on carbon (5-10% Pd/C) under atmospheric or elevated hydrogen pressure at room temperature or slightly elevated temperatures (10-100 °C). The reaction typically proceeds for 4 to 24 hours until completion.

- Workup : After hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is crystallized from ether or alcohol to yield the pure acid.

- Yield and Purity : Yields around 80-82% have been reported with high purity (>99% by HPLC). The product crystallizes as colorless crystals with melting points around 97-101 °C.

- Spectroscopic Data : NMR (DMSO-d6, CD3OD) shows characteristic signals for the azetidinone ring protons, and IR spectra display broad bands around 3310 cm^-1 (NH) and 1735 cm^-1 (carbonyl) confirming the β-lactam and carboxylic acid functionalities.

This method is advantageous due to its mild conditions, straightforward operation, and high selectivity for debenzylation without ring opening.

Salt Formation and Recrystallization for Enantiomeric Purity

A patented method focuses on preparing the (S)-enantiomer of this compound with high optical purity:

- Step 1 : 1-Benzyl-azetidine-2-carboxylic acid is reacted with D-α-phenylethylamine in solvents such as dehydrated alcohol, acetone, or acetonitrile to form a salt. The reaction is conducted at reflux or room temperature for 0.5 to 4 hours.

- Step 2 : The salt is cooled, crystallized, and filtered. The solid is dissolved, pH adjusted to 8-10 to remove the amine, then acidified to pH 1-3 to precipitate the crude (S)-1-benzyl azetidine-2-carboxylic acid.

- Step 3 : The crude product is recrystallized from suitable solvents to enhance purity.

- Step 4 : Debenzylation is performed using 5-10% Pd/C in methanol or ethanol under hydrogen pressure (2 MPa) at 35 °C for about 20 hours to yield (S)-azetidine-2-carboxylic acid with >99% purity and 81.9% yield.

This method is notable for its cost-effectiveness, operational convenience, and high enantiomeric purity, making it suitable for pharmaceutical applications.

Oxidation and Cyclization Routes

Alternative synthetic approaches involve oxidation and cyclization steps starting from substituted pyran or malonamide derivatives:

- Oxidation of 5-substituted 4-oxo-4H-pyran-2-carboxylates using reagents such as manganese dioxide, Sarett reagent (CrO3 in pyridine), or Jones reagent (CrO3 in acetone) can yield intermediates that are further transformed into azetidinone derivatives.

- Cyclization methods include thermal Wolff rearrangement of diazotetramic acids or manganese(III)-promoted cyclization of N-alkenyl malonamides, which construct the β-lactam ring system efficiently.

- These methods allow structural diversity by varying substituents and nucleophiles (amines, alcohols, thiols), enabling access to a range of 2-oxoazetidine-3-carboxylic acid derivatives, which are closely related to this compound.

While these methods are more complex and often require chromatographic purification, they provide valuable synthetic flexibility for medicinal chemistry research.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H2, MeOH, RT or 10-100 °C, 4-24 h | ~80-82 | >99 | Mild, selective debenzylation |

| Salt Formation & Recrystallization | 1-Benzyl-azetidine-2-carboxylic acid, D-α-phenylethylamine, Pd/C, MeOH, 2 MPa H2, 35 °C, 20 h | ~82 | >99 | High enantiomeric purity, scalable |

| Oxidation of Pyran Derivatives | MnO2, CrO3 (Sarett, Jones), pyridine, acetone | Variable | Variable | Multi-step, allows substitution variation |

| Thermal Wolff Rearrangement | Diazotetramic acids, nucleophiles, microwave or thermal heating | Moderate | Variable | Access to diverse β-lactam derivatives |

Research Findings and Practical Considerations

- The catalytic hydrogenation method is widely preferred for its operational simplicity and high yield.

- The salt formation and recrystallization approach is critical when enantiomeric purity is required, especially for pharmaceutical intermediates.

- Oxidation and cyclization methods, while more elaborate, enable the synthesis of structurally diverse analogs, which is valuable for drug discovery.

- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly influence yield and purity.

- Crystallization solvents (ether, ethanol, acetone) are chosen based on solubility profiles to optimize product isolation.

Analyse Chemischer Reaktionen

1-Benzyl-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1-Benzyl-4-oxoazetidine-2-carboxylic acid serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structural features allow it to participate in diverse chemical reactions, making it a valuable scaffold in organic synthesis.

Synthesis of β-lactams

The compound can be utilized in the synthesis of β-lactams, which are crucial components in many antibiotics. The β-lactam ring is characterized by its four-membered cyclic structure, which is essential for the biological activity of these compounds. The ability to modify the azetidine ring opens pathways to create novel β-lactam derivatives with enhanced antimicrobial properties .

Building Block for Complex Molecules

Due to its bifunctional nature, this compound can act as a precursor for the synthesis of complex natural products and pharmaceuticals. It has been employed in the preparation of amino acids, polycyclic compounds, and alkaloids, showcasing its utility in constructing intricate molecular architectures .

Biological Activities

The biological implications of this compound have been explored through various studies that highlight its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential use in developing new antibiotics .

Anticancer Properties

Recent studies have suggested that certain derivatives possess anticancer activity. The compound's ability to inhibit specific cellular pathways involved in cancer progression makes it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts.

Study on Synthesis and Reactivity

In one study, researchers demonstrated the successful application of this compound in the Ugi reaction, leading to the formation of diverse amide derivatives with potential biological activity . The reaction conditions were optimized to yield high conversions and selectivity towards desired products.

| Reaction Conditions | Solvent | Yield (%) | Isomer Ratio (syn/anti) |

|---|---|---|---|

| Ugi Reaction | Dichloromethane | 77 | 60:40 |

| Ugi Reaction | Acetonitrile | 75 | 62:38 |

Antimicrobial Evaluation

A series of compounds derived from this compound were evaluated for their antimicrobial activity against several bacterial strains. The results indicated that modifications at specific positions on the azetidine ring significantly influenced their efficacy, leading to the identification of potent candidates for further development .

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-benzyl-4-oxoazetidine-2-carboxylic acid with three related compounds, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Structural and Molecular Comparison

Structural and Functional Group Analysis

Core Ring Systems :

- The target compound and its azetidine analogs (Table 1, rows 1–3) feature a strained four-membered β-lactam ring, which enhances reactivity in drug synthesis. In contrast, the imidazolidine derivative (row 4) has a five-membered ring, reducing ring strain but increasing conformational stability .

The methyl group in 1-benzyl-2-methyl-4-oxoazetidine-2-carboxylic acid introduces steric hindrance, which may reduce enzymatic degradation but also limit solubility . The benzyloxycarbonyl group in the imidazolidine derivative () is a protective moiety commonly used in peptide synthesis, suggesting utility in controlled drug-release systems .

Biologische Aktivität

1-Benzyl-4-oxoazetidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, highlighting relevant studies and findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes an azetidine ring with a carbonyl and carboxylic acid functional group. Its molecular formula is , and it possesses a molecular weight of 219.21 g/mol. The compound's structural uniqueness contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to function as an inhibitor or modulator in several biochemical pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and therapeutic efficacy.

- Protein-Ligand Interactions : Its structure allows for effective binding with protein targets, influencing cellular signaling pathways.

Pharmacological Applications

This compound has been investigated for various pharmacological applications, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties by disrupting nucleic acid synthesis in bacteria, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells, providing a pathway for cancer treatment development.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both organisms.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 25 µM, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

To understand the specificity and efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-(-)-4-Oxo-2-azetidinecarboxylic acid | Lacks benzyl group | Lower enzyme inhibition compared to target compound |

| Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate | Ester derivative | Different solubility; lower bioactivity |

| L-Azetidine-2-carboxylic acid | Absence of oxo group | Distinct biological profile |

The presence of the benzyl group in this compound enhances its lipophilicity, which may contribute to improved membrane permeability and bioavailability compared to its analogs.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives through various organic reactions, such as the Passerini reaction and Ugi reaction. These methodologies have resulted in high yields and specific diastereoselectivity, showcasing the compound's versatility in synthetic applications .

Synthesis Summary

The synthesis typically involves:

Q & A

Q. How should researchers address clustered data variability in pharmacological studies involving this compound?

- Methodological Answer : Apply mixed-effects models to account for nested observations (e.g., repeated measurements across cell lines). Use bootstrapping or permutation tests to validate statistical significance .

Data Contradiction Analysis

Q. What steps should be taken if pharmacological data from in vitro and in vivo studies conflict?

- Methodological Answer :

Replicate Experiments : Ensure consistency in dosing, solvent systems, and biological models.

Analyze Bioavailability : Assess compound stability in physiological conditions (e.g., plasma protein binding, metabolic degradation via LC-MS/MS) .

Cross-Validate : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Safety and Compliance

Q. What safety protocols are essential when handling hazardous intermediates during synthesis?

- Methodological Answer :

- Use PPE (gloves, goggles, fume hoods) for reactive steps (e.g., Pd/C hydrogenation).

- Follow waste disposal guidelines for toxic byproducts (e.g., halogenated solvents) .

Data Sharing and Reproducibility

Q. How can researchers balance open data sharing with privacy in collaborative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.